3-Pentanone, 1-methoxy-1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, 1-methoxy-1-phenyl-: is an organic compound with the molecular formula C12H16O. It is a ketone derivative characterized by the presence of a methoxy group and a phenyl group attached to the pentanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentanone, 1-methoxy-1-phenyl- can be achieved through several methods. One common approach involves the reaction of phenylmagnesium bromide with 3-pentanone in the presence of a suitable catalyst. The reaction proceeds via the formation of a Grignard reagent, which then reacts with the carbonyl group of 3-pentanone to yield the desired product.
Industrial Production Methods: Industrial production of 3-Pentanone, 1-methoxy-1-phenyl- typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Pentanone, 1-methoxy-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are typically used.
Substitution: Various electrophiles and nucleophiles can be used to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3-Pentanone, 1-methoxy-1-phenyl- is used as a building block for the synthesis of more complex molecules
Biology: The compound’s reactivity and structural features make it useful in biological studies, particularly in the development of new pharmaceuticals and bioactive molecules.
Medicine: In medicine, derivatives of 3-Pentanone, 1-methoxy-1-phenyl- are explored for their potential therapeutic properties. Research is ongoing to identify compounds with specific biological activities.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Pentanone, 1-methoxy-1-phenyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its effects are mediated through the formation of intermediates that participate in various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
3-Pentanone: A simpler ketone without the methoxy and phenyl groups.
1-Phenyl-2-propanone: A related compound with a phenyl group attached to a different position.
1-Methoxy-2-propanone: A compound with a methoxy group but lacking the phenyl group.
Uniqueness: 3-Pentanone, 1-methoxy-1-phenyl- is unique due to the combination of its methoxy and phenyl groups, which confer distinct reactivity and properties. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
202396-16-5 |
---|---|
Molekularformel |
C12H16O2 |
Molekulargewicht |
192.25 g/mol |
IUPAC-Name |
1-methoxy-1-phenylpentan-3-one |
InChI |
InChI=1S/C12H16O2/c1-3-11(13)9-12(14-2)10-7-5-4-6-8-10/h4-8,12H,3,9H2,1-2H3 |
InChI-Schlüssel |
QYFRYDPSKGMASD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(C1=CC=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.